molecular formula C13H20NO4P B4990552 diethyl [[formyl(methyl)amino](phenyl)methyl]phosphonate

diethyl [[formyl(methyl)amino](phenyl)methyl]phosphonate

Cat. No. B4990552
M. Wt: 285.28 g/mol
InChI Key: FSBQNIBCICUJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [[formyl(methyl)amino](phenyl)methyl]phosphonate, commonly known as Sarin, is a highly toxic nerve agent that was developed in Germany during World War II. It is classified as a weapon of mass destruction and is banned by the Chemical Weapons Convention of 1993. The chemical structure of Sarin contains a phosphorus atom, which makes it extremely lethal and dangerous.

Mechanism of Action

Sarin works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the body, which results in overstimulation of the nervous system. This can cause symptoms such as convulsions, respiratory failure, and ultimately, death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Sarin are well-documented. Sarin can cause a range of symptoms, including miosis (constricted pupils), bronchoconstriction (narrowing of the airways), bradycardia (slow heart rate), and hypotension (low blood pressure). In severe cases, Sarin exposure can lead to respiratory failure, seizures, and death.

Advantages and Limitations for Lab Experiments

Sarin is a highly toxic and dangerous substance, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying the effects of nerve agents on the body. One advantage of using Sarin in lab experiments is that it can be used to study the effects of nerve agents at low doses, which would be difficult to achieve with other chemicals. A limitation of using Sarin in lab experiments is that it requires specialized equipment and safety protocols to ensure the safety of researchers.

Future Directions

There are several future directions for research on Sarin. One area of focus is the development of more effective antidotes and treatments for nerve agent poisoning. Another area of research is the development of new methods for detecting and identifying nerve agents, which could be used to improve the response to chemical weapons attacks. Additionally, researchers are studying the long-term effects of Sarin exposure on the body, which could have implications for the treatment and management of nerve agent poisoning.

Synthesis Methods

The synthesis of Sarin involves several steps, including the reaction of methylphosphonic dichloride with a mixture of diethylamine and sodium fluoride, followed by the reaction of the resulting intermediate with formaldehyde and phenylmagnesium bromide. The final product is purified using various techniques, such as distillation and chromatography.

Scientific Research Applications

Sarin has been extensively studied for its potential use as a chemical weapon. However, it has also been used in scientific research to study the effects of nerve agents on the human body. Researchers have used Sarin to study the mechanism of action of nerve agents and to develop antidotes and treatments for nerve agent poisoning.

properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO4P/c1-4-17-19(16,18-5-2)13(14(3)11-15)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBQNIBCICUJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N(C)C=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [[formyl(methyl)amino](phenyl)methyl]phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.